molecular formula C8H17F2N B2986551 (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine CAS No. 2248199-81-5

(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine

Cat. No.: B2986551
CAS No.: 2248199-81-5
M. Wt: 165.228
InChI Key: HWMFLVQUYGAEIU-LURJTMIESA-N
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Description

(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine is an organic compound characterized by its unique structural features, including two fluorine atoms and a chiral center at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine typically involves multiple steps, starting from readily available precursors. One common method includes the fluorination of a suitable precursor, followed by amination. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while substitution reactions can produce a variety of functionalized amines.

Scientific Research Applications

(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine exerts its effects involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-Difluorobutane: Shares similar fluorine substitution but differs in the carbon backbone.

    (2R)-2-Fluoro-3-methylbutane: Similar in having a single fluorine atom and a methyl group.

Uniqueness

What sets (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine apart is its specific arrangement of fluorine atoms and the presence of a chiral center, which imparts unique reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(2R)-5,5-difluoro-2,3,3-trimethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F2N/c1-6(5-11)8(2,3)4-7(9)10/h6-7H,4-5,11H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMFLVQUYGAEIU-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C(C)(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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